Defined (S,S) Stereochemistry vs. Racemic or Mixed Epimers: Chiral Identity Verification
The target compound is explicitly defined with two (S)-configured stereocenters at the carbon atoms bearing the methyl and phenyl substituents on the aminoethyl and phenoxyethyl portions of the molecule, as confirmed by the InChI stereo layer (/t15-,16-/m0/s1) and the PubChem-assigned SMILES string C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=C(C=C2)OCCCO [1]. In the broader class of N-alkyl phenoxypropanolamines, pharmacological activity is known to be stereospecific: for beta-adrenergic antagonists, the (S)-enantiomer typically carries the majority of receptor affinity, while the (R)-enantiomer can exhibit distinct off-target profiles or reduced potency [2]. The target compound's defined (S,S) configuration therefore provides a controlled stereochemical starting point that a racemate or a mixed epimer batch cannot replicate. No direct head-to-head bioactivity data comparing (S,S) vs. (R,R) or (S,R) epimers of this specific compound was identified in the open literature, limiting the strength of this evidence to class-level inference based on structurally related phenoxypropanolamines [2].
| Evidence Dimension | Number of defined (S)-stereocenters (chiral identity) |
|---|---|
| Target Compound Data | 2 defined (S)-stereocenters (InChI stereo layer: /t15-,16-/m0/s1) |
| Comparator Or Baseline | Racemic mixture or (R,R) epimer: 0 or 2 (R)-stereocenters |
| Quantified Difference | Qualitative difference in 3D molecular topology; not quantifiable without matched bioassay data |
| Conditions | Determined by computed stereochemistry from SMILES and InChI per PubChem 2024.12.12 release |
Why This Matters
For any stereosensitive biological assay, procurement of the defined (S,S) isomer ensures batch-to-batch reproducibility that a racemic or epimerically undefined sample cannot guarantee.
- [1] PubChem Compound Summary for CID 71377495. 2D Structure and Computed Descriptors. National Center for Biotechnology Information (2025). View Source
- [2] Quaglia W, Giannella M, Pigini M, et al. Relationships between conformational behaviour and binding affinity towards beta 1 and beta 2 adrenoceptors of some chiral phenoxypropanolamines with bulky N-substituents. Bioorg Med Chem. 1995 Oct;3(10):1361-1371. View Source
